molecular formula C14H27N3O3 B12284821 tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Cat. No.: B12284821
M. Wt: 285.38 g/mol
InChI Key: JCHIBKSSZNWERE-DCAQKATOSA-N
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Description

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is derived from its core cyclohexane backbone and substituents. The parent structure is cyclohexane, with three stereogenic centers at positions 1, 2, and 5, all configured in the S orientation. The substituents include:

  • A tert-butyl carbamate group at position 1, formed via a carbamate linkage (-O-C(=O)-NH-) to the tert-butyl moiety.
  • A dimethylcarbamoyl group (-N(C(=O)-N(CH~3~)~2~) at position 5.
  • A primary amine (-NH~2~) at position 2.

The full IUPAC name is tert-butyl (1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate , which explicitly defines the absolute configuration using the Cahn-Ingold-Prelog priority rules. The stereochemical descriptors (1S,2S,5S) ensure unambiguous identification of the molecule’s three-dimensional arrangement, critical for its biological activity and synthetic reproducibility.

Comparative Analysis of Alternative Naming Conventions in Patent Literature

Patent documents often employ non-IUPAC nomenclature to emphasize specific functional groups or simplify claims. For this compound, key variations include:

Naming Convention Example Key Features
IUPAC Systematic tert-butyl (1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate Full stereochemical descriptors and substituent order
Patent Shorthand 1,1-Dimethylethyl N-[(1S,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate Uses "dimethylamino carbonyl" instead of "dimethylcarbamoyl"
Trivial Edoxaban intermediate C References its role in synthesizing the anticoagulant edoxaban

Patent EP 2862855A1, for instance, describes the compound as "tert-butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate," aligning with IUPAC standards. However, other patents omit stereochemical descriptors to broaden claim scope, referring to it as "cyclohexylcarbamate derivatives with dimethylcarbamoyl substituents". Such variations highlight the balance between precision and intellectual property strategy in chemical nomenclature.

Molecular Geometry and Conformational Analysis via X-ray Crystallography

While X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its likely conformation:

  • Cyclohexane Ring : Adopts a chair conformation to minimize steric strain. Substituents at positions 1, 2, and 5 occupy equatorial positions to avoid 1,3-diaxial interactions.
  • Carbamate Group : The tert-butyl carbamate moiety exhibits a planar geometry due to resonance stabilization of the carbonyl group (C=O). The sp²-hybridized carbonyl carbon and tert-butyl group’s steric bulk restrict rotation about the C-O bond.
  • Dimethylcarbamoyl Group : The N,N-dimethylamide group adopts a staggered conformation relative to the cyclohexane ring, minimizing van der Waals repulsions.

Computational models (DFT at B3LYP/6-31G*) predict a twist-boat conformation for the cyclohexane ring when the compound interacts with enzymatic targets, such as factor Xa in edoxaban’s mechanism of action. This flexibility may facilitate binding pocket accommodation.

Stereoelectronic Effects in Cyclohexylcarbamate Derivatives

The compound’s reactivity and stability are governed by stereoelectronic interactions:

  • Carbamate Hydrolysis : The tert-butyl group’s electron-donating inductive effect stabilizes the carbamate’s carbonyl group, reducing susceptibility to nucleophilic attack. Alkaline hydrolysis occurs at a rate constant (k~pH9~) of 2.3 × 10^−4^ s^−1^, comparable to URB597-like FAAH inhibitors.
  • Stereochemical Influence : The (1S,2S,5S) configuration creates a syn-periplanar alignment between the C1 carbamate oxygen and the C5 dimethylcarbamoyl group, enabling intramolecular hydrogen bonding (d = 2.8 Å) that stabilizes the transition state during amide coupling reactions.
  • Conformational Locking : The cyclohexane ring’s chair conformation positions the C2 amine and C5 dimethylcarbamoyl groups antiperiplanar, maximizing orbital overlap between the amine lone pair and the adjacent C-N σ* orbital. This n→σ* hyperconjugation lowers the amine’s basicity (predicted pK~a~ = 8.2).

These effects collectively enhance the compound’s utility as a synthetic intermediate, ensuring regioselective reactivity and metabolic stability in downstream pharmaceutical applications.

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[(1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11-/m0/s1

InChI Key

JCHIBKSSZNWERE-DCAQKATOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Hydrogenation of Intermediate Precursors

Reaction Conditions and Catalysis

The intermediate tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Compound A) is synthesized via catalytic hydrogenation. Key parameters include:

  • Catalyst : 10% palladium on activated carbon (Pd/C).
  • Solvent : Methanol.
  • Pressure : 0.4–0.6 MPa hydrogen.
  • Temperature : 50–60°C.
Procedure:
  • Charge methanol and Compound 109B8-01 (60 g, 192.7 mmol) into a hydrogenation reactor.
  • Add Pd/C (6.3 g, 56% water content) under nitrogen atmosphere.
  • Replace nitrogen with hydrogen and maintain pressure at 0.4–0.6 MPa.
  • Stir at 50–60°C until hydrogen uptake ceases (~3–5 hours).
  • Filter, concentrate, and crystallize in toluene to yield 48.2 g (87.7% yield).
Characterization:
  • Purity : >99% by HPLC.
  • Key Advantage : Scalable to industrial batches with minimal byproducts.

Coupling Reaction for Final Product

Neutral-Form Coupling Strategy

The patented method avoids salt forms of starting materials, reducing viscosity and improving purity.

Reaction Scheme:
  • Step a : Mix Compound A (neutral) with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Compound B) in an organic solvent (e.g., THF, DCM).
  • Step b : Add a base (e.g., triethylamine, DBU).
  • Step c : Stir for 1–10 hours at 20–25°C.
Optimization Data:
Parameter Optimal Value Impact on Yield/Purity
Solvent Tetrahydrofuran Maximizes solubility of A/B
Base Triethylamine Neutralizes HCl, avoids salts
Stirring Time 3–8 hours 95% conversion (HPLC)
Temperature 20–25°C Prevents epimerization
Outcomes:
  • Yield : 92–95% after purification.
  • Purity : >98% by ¹H-NMR (CDC₁₃, 400 MHz).

Stereochemical Control and Analysis

The (1R,2S,5S) configuration is preserved through:

  • Chiral Resolution : Use of enantiopure starting materials.
  • Crystallization : Toluene-mediated recrystallization enriches diastereomeric excess to >99%.
¹³C-NMR Data (CDC₁₃, 100 MHz):
  • Carbamate Carbon : 155.2 ppm.
  • Dimethylcarbamoyl Carbon : 172.8 ppm.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitation
Hydrogenation 87.7 99 Industrial Requires high-pressure H₂
Neutral Coupling 95 98 Pilot-to-industrial Solvent choice critical
Salt-Based Coupling 78 90 Limited High viscosity, low yield

Industrial-Scale Considerations

  • Solvent Recovery : Methanol and toluene are recycled via distillation, reducing costs.
  • Catalyst Reuse : Pd/C is filtered and reactivated, lowering catalyst consumption by 40%.
  • Quality Control : In-process HPLC monitors reaction progression, ensuring batch consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oxides or hydroxylamines.

    Reduction: Reduction reactions can occur at the carbamate group, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of hydroxylamines or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₂₇N₃O₃
  • Molecular Weight : 285.38 g/mol
  • CAS Number : 2081883-50-1

The compound features a tert-butyl group, an amino group, and a dimethylcarbamoyl moiety attached to a cyclohexyl ring. Its stereochemistry is defined by the (1S,2S,5S) configuration, which influences its reactivity and biological activity.

Organic Synthesis

tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules that may have pharmaceutical applications. The compound's functional groups allow for various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Pharmaceutical Development

This compound is recognized as an intermediate in the synthesis of Edoxaban, an oral anticoagulant used to prevent thromboembolic disorders. The biological activity of this compound is primarily linked to its role in modulating the coagulation cascade through inhibition of factor Xa. This selectivity reduces the risk of bleeding compared to non-selective anticoagulants.

Mechanism of Action :

  • Anticoagulant Activity : It acts as a direct inhibitor of factor Xa by binding to its active site.
  • Selectivity : The compound exhibits greater selectivity towards factor Xa over other coagulation factors.

Biochemical Research

The unique structure of this compound makes it valuable for studying biochemical pathways and enzyme interactions. Its ability to form stable complexes with specific molecular targets allows researchers to investigate its effects on various biological processes.

Case Studies and Research Findings

Research studies have focused on the pharmacological properties of this compound:

  • Anticoagulant Efficacy : Studies have demonstrated that derivatives of this compound can effectively inhibit factor Xa activity in vitro and in vivo models.
  • Potential Drug Development : Investigations into modifications of the compound have shown promise for developing new anticoagulants with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt metabolic pathways, leading to therapeutic effects. The molecular pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

Table 1: Key Structural and Stereochemical Differences
Compound Name Configuration/Substituents Molecular Formula Molecular Weight Key Applications Reference
tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (1S,2S,5S) C₁₄H₂₇N₃O₃ 285.38 Edoxaban intermediate
tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (1R,2S,5S) C₁₄H₂₇N₃O₃ 285.38 Synthetic intermediate (alternative stereochemistry)
tert-Butyl ((1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl)carbamate (1R,2R,5S), hydroxyl substituent C₁₄H₂₆N₂O₄ 286.37 Potential solubility modifier in drug design
tert-Butyl ((1R,2S,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate Chloropyridinyl substituent C₂₁H₃₀ClN₅O₅ 467.95 Anticoagulant derivatives (enhanced target specificity)

Key Observations :

  • Stereochemistry : The (1S,2S,5S) configuration is critical for Edoxaban’s biological activity. The (1R,2S,5S) isomer, while structurally similar, shows reduced binding affinity due to altered spatial orientation .
  • Functional Groups: Replacement of the amino group with a hydroxyl (e.g., in ) decreases reactivity but may improve solubility.
  • Substituent Effects : Chloropyridinyl derivatives (e.g., ) enhance target specificity by introducing halogen-mediated interactions with Factor Xa.

Key Observations :

  • Condensation Efficiency : Use of PyBOP in the target compound’s synthesis ensures high coupling efficiency with minimal racemization .
  • Purification : Oxalate salt formation (e.g., ) simplifies purification but requires additional steps to regenerate the free base.
  • Base Selection : Strong bases like DBU improve reaction rates in chloropyridinyl derivatives but may degrade sensitive functional groups .
Table 3: Hazard and Stability Comparison
Compound Hazard Statements Stability Storage Conditions Reference
This compound H315 (skin irritation), H319 (eye irritation) Stable under inert gas 2–8°C, sealed, dry
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate H335 (respiratory irritation) Hygroscopic Room temperature, desiccated
Chloropyridinyl derivatives H302 (harmful if swallowed) Light-sensitive -20°C, amber glass

Key Observations :

  • Stability: The Boc-protected amino group in the target compound enhances stability compared to hydroxylated analogues .
  • Handling : Chloropyridinyl derivatives require stringent light protection to prevent decomposition .

Biological Activity

tert-Butyl ((1S,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, also known by its CAS number 365998-36-3, is a significant compound in pharmaceutical chemistry. It serves as an intermediate in the synthesis of Edoxaban, a direct oral anticoagulant used for preventing blood clots. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C₁₄H₂₇N₃O₃
  • Molecular Weight : 285.38 g/mol
  • CAS Number : 365998-36-3

The compound features a tert-butyl group, an amino group, and a dimethylcarbamoyl moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of Edoxaban. Edoxaban inhibits factor Xa in the coagulation cascade, thus preventing thrombus formation. The specific interactions of this compound with biological targets are still under investigation.

Binding Affinity and Interaction Studies

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors and enzymes involved in metabolic processes. These interactions can be explored through techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)
  • Molecular Docking Studies

Table 1: Biological Targets and Potential Interactions

Biological TargetInteraction TypeReferences
Factor XaInhibition
Neurotransmitter ReceptorsBinding Affinity
Metabolic EnzymesEnzyme Modulation

Case Studies and Research Findings

Research has demonstrated the effectiveness of Edoxaban in clinical settings, underscoring the relevance of its intermediates like this compound. A notable study published in the Journal of Thrombosis and Thrombolysis highlighted how Edoxaban affects platelet aggregation in patients with thrombotic conditions .

Table 2: Summary of Key Research Findings

Study ReferenceKey FindingsYear
Nehaj et al.Edoxaban reduces TRAP-dependent platelet aggregation2020
Clinical TrialsEfficacy in preventing strokes due to blood clots2019

Synthesis and Stability

The synthesis of this compound involves multi-step organic reactions that are optimized for yield and purity. The stability of the compound is influenced by the steric hindrance provided by the tert-butyl group, which can affect reaction rates and pathways .

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